1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(((2R)-1-(4-(4-(3-(hexahydro-1H-azepin-1-yl)propoxy)phenyl)butyl)-2-pyrrolidinyl)methyl)-
Overview
Description
GSK-1004723 is a small molecule drug developed by GlaxoSmithKline. It is a dual antagonist of histamine H1 and H3 receptors, making it a potential therapeutic agent for treating allergic rhinitis and other related conditions . The compound has shown promise in clinical trials, demonstrating significant attenuation of symptoms in patients with seasonal allergic rhinitis .
Preparation Methods
The synthesis of GSK-1004723 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:
Formation of the Phthalazinone Core: This involves the reaction of appropriate starting materials to form the phthalazinone core structure.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups, such as the chlorobenzyl and pyrrolidinyl groups.
Final Assembly: The final steps involve the coupling of intermediates and purification to obtain the desired product.
Chemical Reactions Analysis
GSK-1004723 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepanyl and pyrrolidinyl moieties.
Reduction: Reduction reactions can occur at the phthalazinone core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, especially at the chlorobenzyl group, where various nucleophiles can replace the chlorine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of GSK-1004723 with modified functional groups .
Scientific Research Applications
Chemistry: The compound serves as a model for studying dual receptor antagonism and the development of new antihistamines.
Biology: It is used in research to understand the role of histamine receptors in allergic responses and other physiological processes.
Medicine: GSK-1004723 is being investigated as a treatment for allergic rhinitis and other histamine-related conditions. .
Mechanism of Action
GSK-1004723 exerts its effects by antagonizing histamine H1 and H3 receptors. The H1 receptor antagonism helps in reducing allergic symptoms such as itching, sneezing, and nasal congestion. The H3 receptor antagonism modulates the release of histamine and other neurotransmitters, providing additional relief from allergic symptoms . The molecular targets involved include the histamine H1 and H3 receptors, and the pathways affected are those related to histamine signaling and allergic responses .
Comparison with Similar Compounds
GSK-1004723 is unique due to its dual antagonism of both H1 and H3 receptors. Similar compounds include:
Cetirizine: A well-known H1 receptor antagonist used to treat allergic rhinitis and urticaria.
Fexofenadine: Another H1 receptor antagonist with similar applications.
Betahistine: An H3 receptor antagonist used to treat vertigo and Meniere’s disease.
Compared to these compounds, GSK-1004723 offers the advantage of targeting both H1 and H3 receptors, potentially providing more comprehensive symptom relief for allergic conditions .
Properties
CAS No. |
955359-72-5 |
---|---|
Molecular Formula |
C39H49ClN4O2 |
Molecular Weight |
641.3 g/mol |
IUPAC Name |
2-[[(2R)-1-[4-[4-[3-(azepan-1-yl)propoxy]phenyl]butyl]pyrrolidin-2-yl]methyl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C39H49ClN4O2/c40-33-19-15-32(16-20-33)29-38-36-13-3-4-14-37(36)39(45)44(41-38)30-34-12-9-27-43(34)26-8-5-11-31-17-21-35(22-18-31)46-28-10-25-42-23-6-1-2-7-24-42/h3-4,13-22,34H,1-2,5-12,23-30H2/t34-/m1/s1 |
InChI Key |
YANGEESWIGIKOP-UUWRZZSWSA-N |
Isomeric SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCCC3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCCC3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
Appearance |
Solid powder |
955359-72-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK 1004723 GSK-1004723 GSK1004723 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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